molecular formula C15H20N4OS B5875063 N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5875063
M. Wt: 304.4 g/mol
InChI Key: FRIDFFUGBPNNEC-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that belongs to the family of thioacetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.

Scientific Research Applications

N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an anticonvulsant and anxiolytic agent.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. It may also act by inhibiting the synthesis of ergosterol, a component of fungal cell membranes, leading to the inhibition of fungal growth.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, it has been found to exhibit antibacterial activity against various bacterial species, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its unique chemical structure, which may provide new insights into the development of novel drugs. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is the development of new derivatives with improved biological properties. Another direction is the study of its potential use as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with potassium thioacetate to produce 2-acetylthiophenol. This compound is then reacted with isobutyl hydrazine to form 5-isobutyl-4H-1,2,4-triazole-3-thiol. Finally, the reaction of N-benzylacetamide with 5-isobutyl-4H-1,2,4-triazole-3-thiol produces N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide.

properties

IUPAC Name

N-benzyl-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11(2)8-13-17-15(19-18-13)21-10-14(20)16-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIDFFUGBPNNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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